Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside
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Overview
Description
Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside is a complex organic compound often used in synthetic organic chemistry. This compound is characterized by the presence of multiple functional groups, including a silyl ether, a sulfonyl group, and a furanoside moiety. These functional groups make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole.
Sulfonylation: The protected intermediate is then treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to introduce the sulfonyl group.
Glycosylation: The final step involves the glycosylation of the intermediate with a suitable glycosyl donor under acidic or basic conditions to form the furanoside moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) to replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaN3, dimethylformamide (DMF), elevated temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme mechanisms and metabolic pathways.
Medicine
In medicinal chemistry, this compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Nitrobenzenesulfonyl)-D-erythro-pentofuranoside: Similar structure but with a nitro group instead of a methyl group.
Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Chlorobenzenesulfonyl)-D-erythro-pentofuranoside: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
The uniqueness of Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside lies in its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in selective synthetic transformations and as a versatile intermediate in the synthesis of complex molecules.
Properties
CAS No. |
152039-44-6 |
---|---|
Molecular Formula |
C4H7N3 |
Molecular Weight |
0 |
Synonyms |
Methyl 5-O-tert-butyldiphenylsilyl-2-deoxy-3-O-(4-Methylbenzenesulfonyl)-D-erythro-pentofuranoside |
Origin of Product |
United States |
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